molecular formula C8H9ClO2 B180089 (2-Chloro-5-methoxyphenyl)methanol CAS No. 101252-66-8

(2-Chloro-5-methoxyphenyl)methanol

Cat. No.: B180089
CAS No.: 101252-66-8
M. Wt: 172.61 g/mol
InChI Key: CRJPVLAIROZFMX-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9ClO2. It is a chlorinated derivative of methoxyphenylmethanol and is characterized by the presence of a chloro group at the second position and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methoxyphenyl)methanol typically involves the chlorination of 5-methoxybenzyl alcohol. One common method is the reaction of 5-methoxybenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvents and reagents is also tailored to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Chloro-5-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (2-Chlorophenyl)(2-methylphenyl)methanol
  • (3-Chloro-4-ethoxyphenyl)methanol
  • (4-Methoxy-3-methylphenyl)methanol

Comparison: (2-Chloro-5-methoxyphenyl)methanol is unique due to the specific positioning of the chloro and methoxy groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(2-chloro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJPVLAIROZFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623062
Record name (2-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-66-8
Record name (2-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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